21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione is a synthetic steroidal compound It is characterized by the presence of a glucopyranosyl moiety attached to a pregnene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione typically involves the acetylation of alpha-D-glucopyranosyl bromide followed by its coupling with a pregnene derivative. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like sodium acetate and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds.
Scientific Research Applications
21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of glucosylated steroids.
Biology: Investigated for its potential role in modulating biological pathways involving glucocorticoids.
Medicine: Explored for its anti-inflammatory and immunosuppressive properties.
Mechanism of Action
The mechanism of action of 21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione involves its interaction with glucocorticoid receptors. Upon binding to these receptors, it can modulate the expression of genes involved in inflammatory and immune responses. The glucopyranosyl moiety may enhance its solubility and bioavailability, facilitating its cellular uptake and activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose
Uniqueness
21-((2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)oxy)pregn-4-ene-3,20-dione is unique due to its specific combination of a glucopyranosyl moiety with a pregnene backbone. This structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
41092-37-9 |
---|---|
Molecular Formula |
C35H48O12 |
Molecular Weight |
660.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H48O12/c1-18(36)42-17-29-30(44-19(2)37)31(45-20(3)38)32(46-21(4)39)33(47-29)43-16-28(41)27-10-9-25-24-8-7-22-15-23(40)11-13-34(22,5)26(24)12-14-35(25,27)6/h15,24-27,29-33H,7-14,16-17H2,1-6H3/t24-,25-,26-,27+,29+,30+,31-,32+,33-,34-,35-/m0/s1 |
InChI Key |
PUCKSOHSQOODDS-QQHFTRTASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCC(=O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(=O)C2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.